Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is an organic compound with the molecular formula C11H15NO5S2 and a molecular weight of 305.37 g/mol . This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with a diethylcarbamoyl sulfonyl group and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate involves several steps. One common method includes the reaction of thiophene-2-carboxylic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the diethylcarbamoyl thiophene-2-carboxylate intermediate, which is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group . The final step involves esterification with methanol to form the methyl ester derivative .
Chemical Reactions Analysis
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The thiophene ring can also interact with various receptors and enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the diethylcarbamoyl and sulfonyl groups, resulting in different chemical and biological properties.
Methyl 3-sulfonylthiophene-2-carboxylate: Similar structure but without the diethylcarbamoyl group, leading to variations in reactivity and applications.
Diethylcarbamoyl thiophene-2-carboxylate:
This compound is unique due to the presence of both diethylcarbamoyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H15NO5S2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 3-(diethylcarbamoylsulfonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H15NO5S2/c1-4-12(5-2)11(14)19(15,16)8-6-7-18-9(8)10(13)17-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
FBTFFNIGHADUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)S(=O)(=O)C1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
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